molecular formula C30H50O3 B192433 Soyasapogenol B CAS No. 595-15-3

Soyasapogenol B

Cat. No. B192433
CAS RN: 595-15-3
M. Wt: 458.7 g/mol
InChI Key: YOQAQNKGFOLRGT-UXXABWCISA-N
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Description

Soyasapogenol B is an oleanane-type pentacyclic triterpene, a constituent of soya bean saponin . It has various applications in food and healthcare and is known to have higher biological activity than soyasaponin . It is known to have biofunctions in cell signaling, membrane integrity and stability, and fuel and energy storage .


Synthesis Analysis

Soyasapogenol B can be synthesized using Saccharomyces cerevisiae, a potential platform for terpenoid production . The process involves expressing β-amyrin synthase derived from Glycyrrhiza glabra in S. cerevisiae to generate β-amyrin, the precursor of Soyasapogenol B . The yield of β-amyrin can be increased by regulating the expression of key genes in the mevalonate pathway (MVA) using different types of promoters . Soyasapogenol B synthases from Medicago truncatula (CYP93E2 and CYP72A61V2) and from G. glabra (CYP93E3 and CYP72A566) are then expressed using the β-amyrin-producing strain .


Molecular Structure Analysis

The molecular structure of Soyasapogenol B is C30H50O3 . The molecular weight is 458.72 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Soyasapogenol B include the conversion of β-amyrin to Soyasapogenol B using Soyasapogenol B synthases .


Physical And Chemical Properties Analysis

Soyasapogenol B is a powder form substance . It is stored at a temperature of 2-8°C .

Scientific Research Applications

1. Application in Bone Formation

  • Summary of the Application: Soyasapogenol B (SoyB) from Arachis hypogaea (peanut) has been studied for its effects on bone-forming cells. The research aimed to elucidate the pharmacological properties and mechanisms of SoyB in these cells .
  • Methods of Application: In the study, concentrations of 1–20 μM of SoyB showed no cell proliferation effects, whereas 30–100 μM of SoyB increased cell proliferation in MC3T3-E1 cells. Osteoblast differentiation was analyzed, and it was found that SoyB enhanced ALP staining and activity and bone mineralization .
  • Results or Outcomes: SoyB induced RUNX2 expression in the nucleus with the increased phosphorylation of Smad1/5/8 and JNK2 during osteoblast differentiation. It was also found that SoyB-mediated osteoblast differentiation was not associated with autophagy and necroptosis. Furthermore, SoyB increased the rate of cell migration and adhesion with the upregulation of MMP13 levels during osteoblast differentiation .

2. Application in Biosynthesis

  • Summary of the Application: Soyasapogenol B has been biosynthesized by engineered Saccharomyces cerevisiae. The study aimed to develop a biosynthesis method to produce Soyasapogenol B .
  • Methods of Application: The study expressed β-amyrin synthase derived from Glycyrrhiza glabra in S. cerevisiae to generate β-amyrin, as the precursor of Soyasapogenol B. Several different types of promoters were then used to regulate the expression of key genes in the mevalonate pathway (MVA), which subsequently increased the yield of β-amyrin .
  • Results or Outcomes: The most effective Soyasapogenol B production strain was used for fermentation, and the yield of Soyasapogenol B reached 2.9 mg/L in flask and 8.36 mg/L in a 5-L bioreactor with fed glucose and ethanol .

3. Application in Cell Signaling

  • Summary of the Application: Soyasapogenol B is known to have biofunctions in cell signaling . It plays a crucial role in the communication between cells, which is essential for many biological processes, including the immune response and the regulation of cell growth .
  • Results or Outcomes: While the specific outcomes are not detailed in the source, the implication is that Soyasapogenol B has a positive effect on cell signaling .

4. Application in Membrane Integrity and Stability

  • Summary of the Application: Soyasapogenol B is known to have biofunctions in maintaining membrane integrity and stability . This is crucial for the proper functioning of cells as the membrane acts as a barrier that separates the interior of the cell from its environment .
  • Results or Outcomes: While the specific outcomes are not detailed in the source, the implication is that Soyasapogenol B has a positive effect on maintaining membrane integrity and stability .

5. Application in Fuel and Energy Storage

  • Summary of the Application: Soyasapogenol B is known to have biofunctions in fuel and energy storage . This could be crucial for the development of new energy storage technologies.
  • Results or Outcomes: While the specific outcomes are not detailed in the source, the implication is that Soyasapogenol B has a positive effect on fuel and energy storage .

6. Application in Healthcare

  • Summary of the Application: Soyasapogenol B has various applications in healthcare and has a higher biological activity than soyasaponin . It has been reported to induce antiviral, anti-inflammatory, and neuroprotective effects as well as antiobesity and antidiabetic effects on adipocytes . Furthermore, through induction of apoptotic and autophagic cell death, Soyasapogenol B has been reported to exert considerable anticancer effects against breast, hepatocellular, clear cell renal, colorectal, and laryngeal carcinomas .
  • Results or Outcomes: The specific outcomes are not detailed in the sources, but the implication is that Soyasapogenol B has a positive effect on various health conditions .

properties

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQAQNKGFOLRGT-UXXABWCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276153
Record name Soyasapogenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Soyasapogenol B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Soyasapogenol B

CAS RN

595-15-3, 6118-01-0
Record name Soyasapogenol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasapogenol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soyasapogenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOYASAPOGENOL B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZ10D7E2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Soyasapogenol B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

258 - 259 °C
Record name Soyasapogenol B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
I Kitagawa, M Yoshikawa, HK Wang, M Saito… - Chemical and …, 1982 - jstage.jst.go.jp
… sure of the revised structure of soyasapogenol B (a), the X— … As the structure of soyasapogenol B has now been fully defined as … with soyasapogenol B (2)., A monoacetonide of soya- …
Number of citations: 140 www.jstage.jst.go.jp
W Zhang, DG Popovich - Journal of Agricultural and Food …, 2008 - ACS Publications
… of a hydroxyl group on soyasapogenol A compared to soyasapogenol B (Figure 1). Cytoactivity … -insensitive breast cancer cells and soyasapogenol B inhibited estrogen-sensitive breast …
Number of citations: 90 pubs.acs.org
J Kinjo, M Imagire, M Udayama, T Arao… - Planta …, 1998 - thieme-connect.com
As a part of our study on the leguminous plants, we investigated the constituents of the aerial parts of Glycine soya. We isolated and identified four known saponins, soyasaponins I, II, III, …
Number of citations: 110 www.thieme-connect.com
J Kinjo, T Hirakawa, R Tsuchihashi… - Biological and …, 2003 - jstage.jst.go.jp
MATERIALS AND METHODS Instruments The instruments used in this study were the same as those described in previous papers. 1, 22) Materials Soyasapogenol B and sophoradiol …
Number of citations: 78 www.jstage.jst.go.jp
W Zhang, DG Popovich - Food chemistry, 2010 - Elsevier
… (<200 C), the soyasapogenol B ion ([M−H] − … ⩾250 C the soyasapogenol B ion produced ions m/z at 440 and 437. We report an analysis procedure for detecting intact soyasapogenol B …
Number of citations: 3 www.sciencedirect.com
I KITAGAWA, HUIK WANG, T TANIYAMA… - Chemical and …, 1988 - jstage.jst.go.jp
… , they commented that soyasapogenol B should contain a 22fi… basis of the chemical correlation with soyasapogenol B (2’).‘” … I, II, and III (having soyasapogenol B as the aglycone), and …
Number of citations: 111 www.jstage.jst.go.jp
T Ikeda, M Udayama, M Okawa, T ARAo… - Chemical and …, 1998 - jstage.jst.go.jp
… we prepared some soyasapogenol B analogs from soyasaponin … Soyasaponin III and soyasapogenol B monoglucuronide were … Since partial hydolysis of 1 gives soyasapogenol B …
Number of citations: 48 www.jstage.jst.go.jp
L Wang, J Wang, H Zhao, G Jiang, X Feng… - Naunyn-Schmiedeberg's …, 2019 - Springer
Clear cell renal cell carcinoma (ccRCC) is the most common type of human malignancies of the urological system. Soyasapogenol B (Soy B), an ingredient of soybean, has been found …
Number of citations: 10 link.springer.com
D Iqbal, SMD Rizvi, MT Rehman, MS Khan… - Entropy, 2022 - mdpi.com
… Importantly, Soyasapogenol B bound to active site … that Soyasapogenol B formed stable complexes against all of the targeted proteins. RMSD analysis showed that the Soyasapogenol B…
Number of citations: 9 www.mdpi.com
S Kamo, S Suzuki, T Sato - Nutrition, 2014 - Elsevier
… Absorption of soyasapogenol B was better than that of group B soyasaponins. The time needed to reach peak soyasapogenol B concentration in rats administered soyasapogenol B …
Number of citations: 35 www.sciencedirect.com

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